4-(Tert-butoxy)-6-chloropyrimidine
Description
4-(Tert-butoxy)-6-chloropyrimidine is a pyrimidine derivative featuring a tert-butoxy group (–O–C(CH₃)₃) at position 4 and a chlorine atom at position 6. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The tert-butoxy group confers steric bulk and electron-donating properties, which influence reactivity and stability. This compound is often utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions where the chlorine atom serves as a leaving group .
Properties
Molecular Formula |
C8H11ClN2O |
|---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
4-chloro-6-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3 |
InChI Key |
FCLFWZQFYKAMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=NC=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxy)-6-chloropyrimidine typically involves the reaction of 4,6-dichloropyrimidine with tert-butyl alcohol in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or acetonitrile
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
The reaction proceeds via nucleophilic substitution, where the tert-butoxy group replaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-6-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.
Radical Reactions: The tert-butoxy group can participate in radical reactions, leading to the formation of various radical intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidines.
Scientific Research Applications
4-(Tert-butoxy)-6-chloropyrimidine is a heterocyclic compound with a pyrimidine ring, a tert-butoxy group at the 4 position, and a chlorine atom at the 6 position. Its molecular formula is , and its molecular weight is approximately 170.64 g/mol. The tert-butoxy group enhances its solubility and reactivity, while the chlorine atom increases its electrophilic character, making it useful in organic synthesis and medicinal chemistry.
Pharmaceutical Development
- 4-Chloro-2,6-diaminopyrimidine, which differs from this compound, is an intermediate in synthesizing pharmaceuticals, especially antiviral and anticancer agents .
- This compound's structural features allow it to interact with biological targets, modulating enzyme activity and potentially producing therapeutic effects. Studies on its interactions with biological targets are essential for understanding its pharmacological profile and optimizing drug design.
- 6′-fluorinated aristeromycins have demonstrated antiviral activity, inhibiting viral RNA-dependent RNA polymerase (RdRp) .
- Pyrimidineamine derivatives exhibit selectivity for Trypanosoma brucei AdoMetDC, inhibiting parasite growth and demonstrating good predicted blood-brain barrier penetration, making them potential treatments for human African trypanosomiasis .
Organic Synthesis
- This compound serves as a building block. The chemical reactivity of this compound is influenced by the chlorine substituent and the tert-butoxy group.
Related Compound Applications
- 4-Chloro-2,6-diaminopyrimidine is used in agricultural chemicals for herbicides and pesticides . It is also used in biochemical research for nucleic acid metabolism studies and in developing diagnostic reagents . Additionally, it can be incorporated into polymer formulations to enhance thermal stability and chemical resistance .
- A novel hydrazino-substituted naphthalimide-based fluorogenic probe has been reported for tert-butoxy radicals .
- A catalyst-free protocol has been developed for the chemoselective -Boc protection of amines using glycerol as a solvent .
- A simple and efficient protocol exists for the -\textit{tert}-butoxycarbonylation of amines at room temperature, which is environmentally friendly due to the absence of acid/base and the use of water .
Structural Similarity and Reactivity
Several compounds share structural similarities with this compound, influencing their reactivity and biological activity:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Chloro-6-isopropylpyrimidine | 0.98 | Isopropyl group instead of tert-butyl |
| 4-(tert-Butyl)-2,6-dichloropyrimidine | 0.92 | Additional chlorine substituents |
| 4-(tert-Butyl)-6-chloro-2-methylpyrimidine | 0.92 | Methyl group at position 2 |
| 4-Chloro-6-cyclopropylpyrimidine | 0.92 | Cyclopropyl substituent |
| 4-(tert-Butyl)-2-chloropyrimidine | 0.91 | Chlorine at position 2 |
Mechanism of Action
The mechanism of action of 4-(tert-butoxy)-6-chloropyrimidine involves its interaction with various molecular targets and pathways. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chlorine atom can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-(Tert-butoxy)-6-chloropyrimidine with key analogues, highlighting substituents, molecular weights, and functional properties:
Key Observations :
- Steric Effects : The tert-butoxy group in this compound creates significant steric hindrance at position 4, reducing nucleophilic attack at this site compared to smaller substituents like methoxy (–OCH₃) .
- Reactivity: Chlorine at position 6 remains highly reactive toward nucleophilic substitution, similar to dichloro- and nitro-substituted pyrimidines. However, electron-withdrawing groups (e.g., NO₂ in 4-Chloro-6-methoxy-5-nitropyrimidine) further activate the ring for substitution .
- Functionalization Potential: Compounds like Methyl 6-({[(tert-butoxy)carbonyl]amino}amino)-2,5-dichloropyrimidine-4-carboxylate demonstrate the utility of tert-butoxy groups in protecting amines during multi-step syntheses .
Commercial and Research Relevance
- Purity and Availability : this compound derivatives are commercially available with high purity (>95%, e.g., Catalog Number 101377, MFCD24447579), emphasizing their reliability in industrial applications .
- Pharmacological Potential: While this compound itself is primarily an intermediate, analogues like Proxalutamide (a nonsteroidal antiandrogen) highlight the therapeutic relevance of modified pyrimidines .
Research Findings and Limitations
- Synthetic Challenges : The steric bulk of the tert-butoxy group complicates regioselective modifications, requiring optimized conditions (e.g., elevated temperatures or polar aprotic solvents) .
Biological Activity
4-(Tert-butoxy)-6-chloropyrimidine is a heterocyclic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for drug development.
Chemical Structure and Properties
The compound is characterized by a pyrimidine ring with a tert-butoxy group at position 4 and a chlorine atom at position 6. Its molecular formula is CHClNO, with a molecular weight of approximately 170.64 g/mol. The presence of the tert-butoxy group enhances solubility and reactivity, while the chlorine atom increases electrophilic character, making it a versatile building block in organic synthesis .
Potential Therapeutic Applications
Research indicates that this compound may exhibit significant biological activity, particularly in drug development contexts. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors, which can modulate their activity. Such interactions are crucial for developing therapeutic agents aimed at treating diseases where these targets are implicated .
The synthesis of this compound typically involves nucleophilic substitution reactions where the tert-butoxy group is introduced under controlled conditions. The chlorine atom's reactivity allows for further modifications that can enhance biological activity or selectivity towards specific targets .
Comparative Analysis of Similar Compounds
The following table summarizes compounds structurally similar to this compound, highlighting their similarity indices and key features:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Chloro-6-isopropylpyrimidine | 0.98 | Isopropyl group instead of tert-butyl |
| 4-(tert-Butyl)-2,6-dichloropyrimidine | 0.92 | Additional chlorine substituents |
| 4-(tert-Butyl)-6-chloro-2-methylpyrimidine | 0.92 | Methyl group at position 2 |
| 4-Chloro-6-cyclopropylpyrimidine | 0.92 | Cyclopropyl substituent |
| 4-(tert-Butyl)-2-chloropyrimidine | 0.91 | Chlorine at position 2 |
This comparative analysis illustrates how the unique substitution pattern of this compound may influence its reactivity profile and potential applications compared to similar compounds .
Case Studies and Research Findings
While direct studies on the biological activities of this compound are scarce, related research has demonstrated that compounds with similar structures can exhibit significant pharmacological effects:
- Anticancer Properties : Compounds within the pyrimidine family have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .
- Antimicrobial Efficacy : Studies on related pyrimidine derivatives have reported effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi, suggesting that similar activities may be present in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
